

(S)-1-(3-Methoxyphenyl)ethylamine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(S)-1-(3-Methoxyphenyl)ethylamine
Cat. No.:	B1588291

[Get Quote](#)

An In-Depth Technical Guide to **(S)-1-(3-Methoxyphenyl)ethylamine**: Structure, Stereochemistry, and Synthetic Strategies

Introduction

(S)-1-(3-Methoxyphenyl)ethylamine is a chiral amine that serves as a cornerstone in the synthesis of numerous high-value, biologically active compounds. Its structural features—a stereogenic center directly attached to an aromatic ring—make it a versatile and indispensable building block, particularly within the pharmaceutical industry.^[1] The precise three-dimensional arrangement of its substituents is paramount, as the desired therapeutic activity of many target molecules is often confined to a single enantiomer. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **(S)-1-(3-Methoxyphenyl)ethylamine**, delving into its chemical structure, the critical nuances of its stereochemistry, proven methods for its isolation, and its significant applications.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research and development. **(S)-1-(3-Methoxyphenyl)ethylamine** is a colorless to pale yellow liquid under standard conditions, soluble in many organic solvents and slightly soluble in water.^{[1][2]}

Chemical Structure

The molecule consists of an ethylamine backbone attached to a benzene ring at the C1 position. The benzene ring is substituted with a methoxy group (-OCH₃) at the meta (C3) position. The stereogenic center is the benzylic carbon (the carbon atom of the ethyl group attached to the phenyl ring), which is bonded to an amino group, a methyl group, a hydrogen atom, and the 3-methoxyphenyl group.

Caption: Chemical structure of **(S)-1-(3-Methoxyphenyl)ethylamine**.

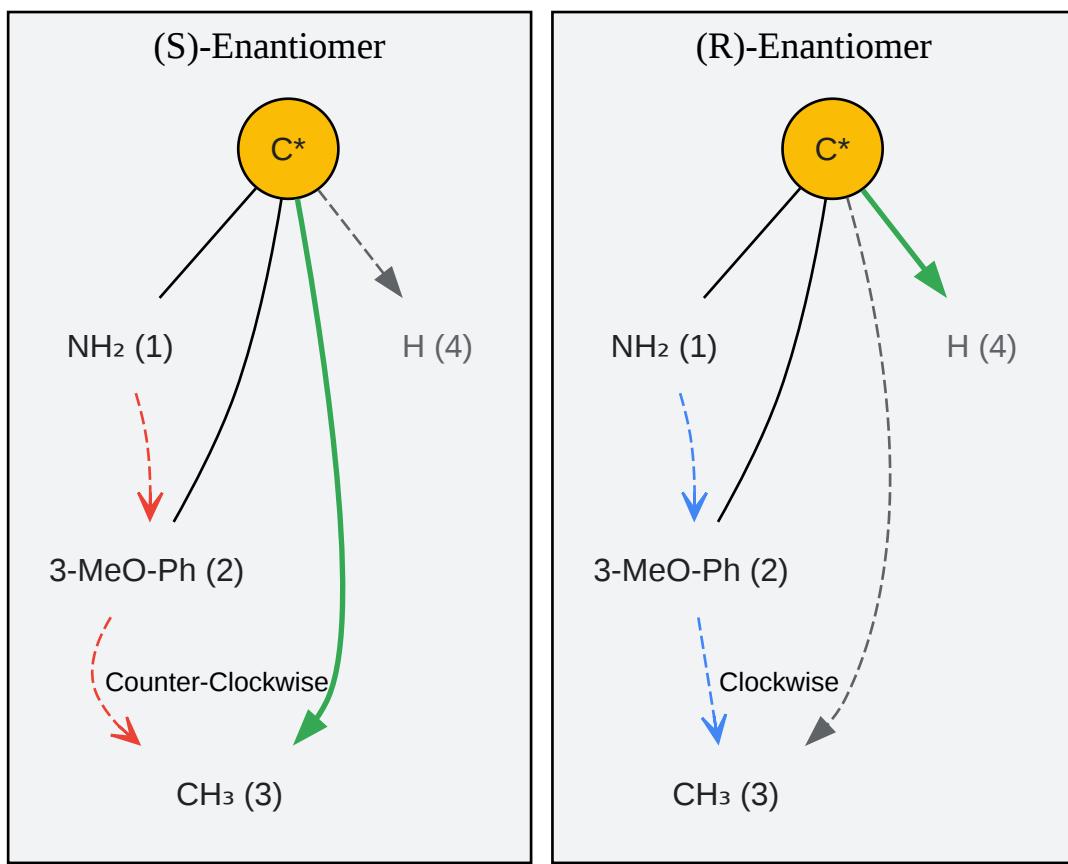
Identification Data

Identifier	Value	Source
IUPAC Name	(1S)-1-(3-methoxyphenyl)ethanamine	[3]
CAS Number	82796-69-8	[3]
Molecular Formula	C ₉ H ₁₃ NO	[3]
Molecular Weight	151.21 g/mol	[3]
InChIKey	CJWGCBRQAHCVHW-ZETCQYMHSA-N	[3]

Physicochemical Properties

Property	Value	Source
Appearance	Clear colourless to very pale yellow liquid	[4]
Density	1.028 g/cm ³	[5]
Boiling Point	66 °C @ 0.38 mmHg	[5]
Flash Point	114 °C	[5]
Refractive Index	1.5325 - 1.5345 @ 20°C	[4]
Optical Rotation	-27° ± 2° (neat)	[4]
Water Solubility	10 g/L	[1][2]

Stereochemistry and Chiral Significance


The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. The (S)-enantiomer of 1-(3-methoxyphenyl)ethylamine is a crucial precursor because it allows for the construction of enantiomerically pure target molecules, maximizing therapeutic efficacy while minimizing potential side effects associated with the inactive or harmful enantiomer.

The Chiral Center

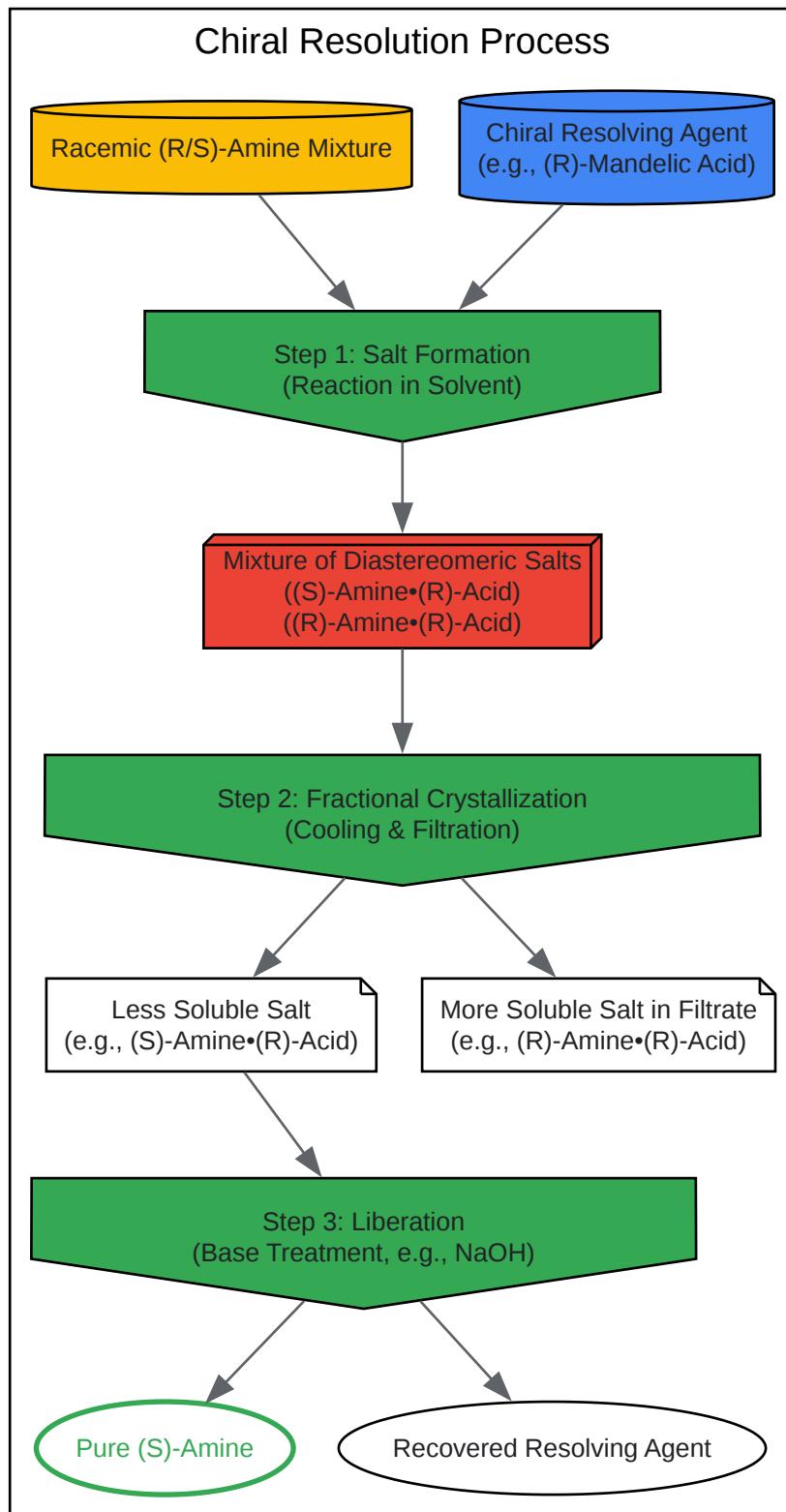
The sole stereocenter in this molecule is the benzylic carbon atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows:

- -NH₂ (highest atomic number)
- -C₆H₄OCH₃ (phenyl group)
- -CH₃ (methyl group)
- -H (hydrogen)

For the (S)-enantiomer, when the lowest priority group (-H) is oriented away from the viewer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction.

[Click to download full resolution via product page](#)

Caption: Cahn-Ingold-Prelog priority assignment for the enantiomers.


Synthesis and Chiral Resolution

While asymmetric synthesis routes exist, the most common and industrially scalable method for producing enantiomerically pure **(S)-1-(3-methoxyphenyl)ethylamine** is the classical resolution of a racemic mixture.^{[6][7]} This technique relies on the principle that enantiomers react with a single enantiomer of another chiral compound (the resolving agent) to form diastereomers. These diastereomeric salts possess different physical properties, most notably solubility, allowing for their separation via fractional crystallization.^[8]

Chiral Resolution Workflow

The general workflow involves three key stages: diastereomeric salt formation, separation of the less soluble salt, and liberation of the desired enantiomer. Chiral acids like mandelic acid

and tartaric acid derivatives are highly effective resolving agents for amines.[8][9]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.

Example Protocol: Resolution with (R)-Mandelic Acid

This protocol is a representative example based on established chemical principles for resolving chiral amines.^[9]

Objective: To isolate **(S)-1-(3-methoxyphenyl)ethylamine** from a racemic mixture.

Materials:

- Racemic 1-(3-methoxyphenyl)ethylamine
- (R)-(-)-Mandelic acid (0.5 - 1.0 molar equivalents)
- Methanol (or another suitable solvent like isopropanol)
- Aqueous Sodium Hydroxide (e.g., 2M NaOH)
- Dichloromethane (or other suitable organic extraction solvent)
- Anhydrous Magnesium Sulfate (or Sodium Sulfate)
- Standard laboratory glassware, filtration apparatus, and rotary evaporator.

Methodology:

- Salt Formation:
 - Dissolve racemic 1-(3-methoxyphenyl)ethylamine (1.0 eq.) in a minimal amount of warm methanol.
 - In a separate flask, dissolve (R)-mandelic acid (e.g., 0.7 eq.) in warm methanol.
 - Slowly add the mandelic acid solution to the amine solution with stirring. A precipitate should begin to form.
 - Causality Insight: Using a slight sub-stoichiometric amount of resolving agent can improve the diastereomeric excess (d.e.) of the first crop of crystals, as the less soluble salt

precipitates preferentially.

- Fractional Crystallization:

- Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystallization.
- Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. This solid is the less-soluble diastereomeric salt, enriched in the (S)-amine.
- Self-Validation: The diastereomeric and enantiomeric purity of the salt and the filtrate can be checked at this stage (e.g., by chiral HPLC of a liberated sample) to determine if further recrystallization is necessary to achieve the desired purity (>99% d.e.).

- Liberation of the Free Amine:

- Suspend the isolated diastereomeric salt in a biphasic mixture of dichloromethane and aqueous NaOH solution.
- Stir vigorously until all solids have dissolved. The base neutralizes the mandelic acid, liberating the free amine into the organic layer.
- Trustworthiness: The use of a biphasic system ensures a clean separation. The sodium mandelate salt remains in the aqueous phase, while the organic amine partitions into the non-polar solvent.

- Isolation and Purification:

- Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting oil is the purified **(S)-1-(3-methoxyphenyl)ethylamine**. Purity and enantiomeric excess (e.e.) should be confirmed analytically.

Key Applications in Pharmaceutical Synthesis

The primary value of **(S)-1-(3-methoxyphenyl)ethylamine** lies in its role as a chiral intermediate. Its structure is incorporated into several significant pharmaceutical agents.

- Rivastigmine Precursor: It is a documented key intermediate in the synthesis of Rivastigmine, a carbamate inhibitor of acetylcholinesterase used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[9][10] The stereochemistry of the amine is critical for the drug's efficacy.
- Building Block for Bioactive Molecules: Beyond specific drugs, it is widely used as a versatile platform for introducing the (S)-1-(3-methoxyphenyl)ethyl moiety into new chemical entities during drug discovery.[1] Its amine handle allows for a wide range of chemical transformations, including amidation, reductive amination, and alkylation.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the compound is essential.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show characteristic signals for the aromatic protons (around 6.7-7.3 ppm), a singlet for the methoxy (-OCH₃) protons (around 3.8 ppm), a quartet for the benzylic proton (-CH), a doublet for the methyl (-CH₃) protons, and a broad singlet for the amine (-NH₂) protons.[11][12]
 - ^{13}C NMR: The spectrum will display distinct signals for the nine carbon atoms, including the aromatic carbons, the methoxy carbon, the benzylic carbon, and the methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy ether group.[3]
- Chiral Chromatography (HPLC/GC): This is the definitive method for determining enantiomeric excess (e.e.).[4] The sample is passed through a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, resulting in different retention times

and allowing for their quantification. An e.e. of >99% is typically required for pharmaceutical applications.

Safety and Handling

(S)-1-(3-Methoxyphenyl)ethylamine is a hazardous chemical that must be handled with appropriate precautions.

- GHS Hazard Classification:
 - Harmful if swallowed (H302)[3][5]
 - Causes severe skin burns and eye damage (H314)[3][5]
 - May cause an allergic skin reaction (H317)[3]
 - Toxic if inhaled (H331)[5]
 - Harmful to aquatic life with long-lasting effects (H412)[5]
- Handling Recommendations:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

(S)-1-(3-Methoxyphenyl)ethylamine is more than just a chemical reagent; it is an enabling tool for the stereoselective synthesis of complex molecules that have a profound impact on human health. A thorough understanding of its properties, stereochemistry, and the methodologies for its enantioselective preparation is fundamental for any scientist working in organic synthesis and medicinal chemistry. The principles of chiral resolution detailed herein

provide a robust and scalable framework for obtaining this critical building block in high enantiomeric purity, paving the way for the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+% | Fisher Scientific [fishersci.ca]
- 3. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+% 1 g | Buy Online [thermofisher.com]
- 5. (S)-1-(3-Methoxyphenyl)ethanamine, CAS No. 82796-69-8 - iChemical [ichemical.com]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. onyxipca.com [onyxipca.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-1-(3-Methoxyphenyl)ethylamine chemical structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588291#s-1-3-methoxyphenyl-ethylamine-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com